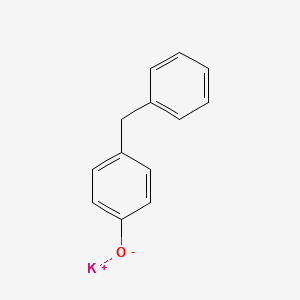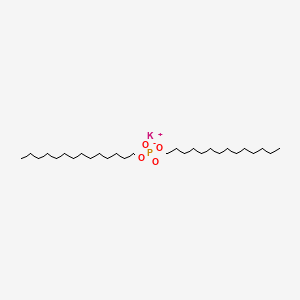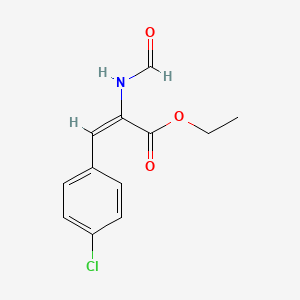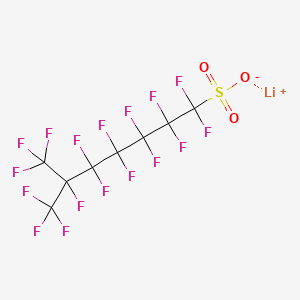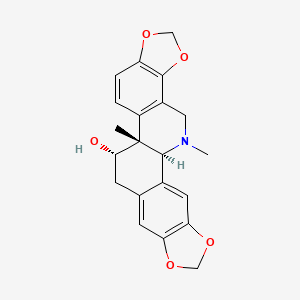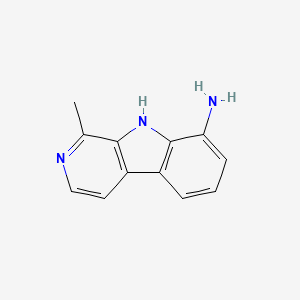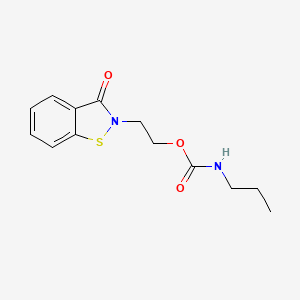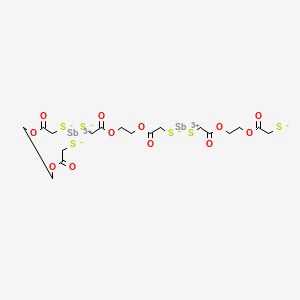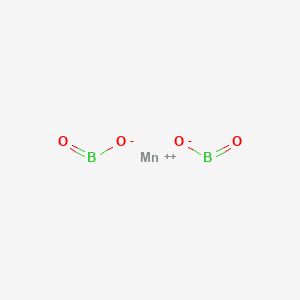
Diboron manganese tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diboron manganese tetraoxide is a chemical compound that combines the elements boron, manganese, and oxygen. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s chemical formula is MnB2O4, indicating that it contains manganese and boron in a 1:2 ratio with four oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diboron manganese tetraoxide can be synthesized through various methods. One common approach involves the reaction of manganese acetate with boric acid under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{Mn(CH}_3\text{COO)}_2 + 2\text{H}_3\text{BO}_3 \rightarrow \text{MnB}_2\text{O}_4 + 2\text{CH}_3\text{COOH} + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as solid-state reactions or hydrothermal synthesis. These methods allow for better control over the purity and crystallinity of the final product. For example, a solid-state reaction might involve mixing manganese oxide with boron oxide and heating the mixture at high temperatures to achieve the desired compound.
Chemical Reactions Analysis
Types of Reactions
Diboron manganese tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both boron and manganese atoms.
Common Reagents and Conditions
Oxidation Reactions: this compound can act as an oxidizing agent in certain reactions. For example, it can oxidize organic compounds such as alcohols to aldehydes or ketones.
Reduction Reactions: The compound can also participate in reduction reactions, where it reduces other substances. For instance, it can reduce nitro compounds to amines.
Substitution Reactions: this compound can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups. This can be achieved using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the products may include aldehydes, ketones, or carboxylic acids. In reduction reactions, the products may include amines or other reduced compounds.
Scientific Research Applications
Diboron manganese tetraoxide has a wide range of scientific research applications due to its unique properties. Some of the key areas of application include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to facilitate these reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential role in enzyme catalysis and other biochemical processes. It may also have applications in the development of new drugs or therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and diagnostic techniques. It may also be explored for its potential therapeutic effects in treating certain diseases.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and composites. Its catalytic properties also make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which diboron manganese tetraoxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s catalytic activity is primarily attributed to the presence of manganese and boron atoms, which can interact with various substrates and facilitate chemical reactions. The exact mechanism of action may vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Diboron manganese tetraoxide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Manganese(II,III) oxide (Mn3O4): This compound contains manganese in two oxidation states and is used in various catalytic and industrial applications. it lacks the boron component present in this compound.
Boron trioxide (B2O3): This compound is an oxide of boron and is used in the production of glasses and ceramics. It does not contain manganese, making it different from this compound.
Diboron trioxide (B2O3): Similar to boron trioxide, this compound is used in various industrial applications but lacks the manganese component.
The presence of both boron and manganese in this compound gives it unique properties that are not found in these similar compounds. This combination allows for a wider range of applications and makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
40105-04-2 |
|---|---|
Molecular Formula |
B2MnO4 |
Molecular Weight |
140.56 g/mol |
IUPAC Name |
manganese(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Mn/c2*2-1-3;/q2*-1;+2 |
InChI Key |
RZTUFFQPZSXZEM-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


